4-Methylbenzeneselenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

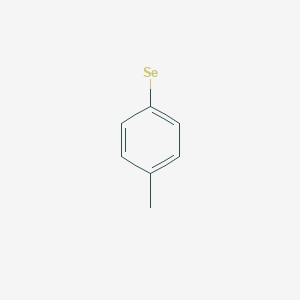

4-Methylbenzeneselenol is an organoselenium compound with the chemical formula C₇H₈Se. It is a derivative of benzeneselenol, where a methyl group is attached to the benzene ring. This compound is known for its unique properties and applications in various fields, including organic synthesis and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzeneselenol can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with selenium, followed by hydrolysis. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzeneselenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diselenides or selenoxides.

Reduction: Reduction reactions can convert it back to the selenol form.

Substitution: It can participate in nucleophilic substitution reactions, where the selenium atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides can be used under basic conditions.

Major Products Formed:

Oxidation: Diselenides and selenoxides.

Reduction: this compound.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Methylbenzeneselenol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

Medicine: While not widely used in medicine, its selenium content makes it a candidate for studies on antioxidant properties.

Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-methylbenzeneselenol exerts its effects involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, making it a versatile reagent in various chemical processes. Its molecular targets and pathways are primarily related to its nucleophilic and electrophilic properties, allowing it to interact with a wide range of substrates.

Comparison with Similar Compounds

Benzeneselenol: The parent compound, differing only by the absence of the methyl group.

Thiophenol: The sulfur analog of benzeneselenol.

Phenol: The oxygen analog of benzeneselenol.

Uniqueness: 4-Methylbenzeneselenol is unique due to the presence of both a methyl group and a selenium atom, which imparts distinct chemical properties. The methyl group can influence the reactivity and stability of the compound, while the selenium atom provides unique redox capabilities not found in its sulfur or oxygen analogs.

Biological Activity

4-Methylbenzeneselenol, also known as p-tolyl selenol, is an organoselenium compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and antioxidant activities.

Synthesis and Characterization

This compound can be synthesized through various methods, including the reduction of corresponding selenides or the direct reaction of p-tolyl lithium with selenium sources. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm the structure and purity of the compound.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains. A study synthesized several Schiff base complexes from this compound and evaluated their antibacterial efficacy. The results indicated that some complexes showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating bacterial infections .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. Studies indicate that it can inhibit the growth of various fungal pathogens, including Candida species. The mechanism appears to involve disruption of fungal cell membranes and interference with metabolic processes .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This property suggests its usefulness in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of selenols, including this compound. For instance:

- Case Study 1 : A clinical trial investigated the effects of selenium compounds on patients with chronic inflammatory diseases. Results indicated that patients receiving treatments containing organoselenium compounds experienced reduced inflammation markers and improved clinical outcomes.

- Case Study 2 : Another study focused on the antibacterial effects of selenium compounds in wound healing. Patients treated with topical formulations containing this compound showed faster healing rates compared to controls.

The biological activities of this compound are attributed to its ability to generate reactive oxygen species (ROS) and modulate redox signaling pathways. Its antioxidant properties allow it to scavenge free radicals, contributing to cellular protection against oxidative stress. Additionally, its interaction with thiols may enhance the activity of various enzymes involved in detoxification processes.

Properties

InChI |

InChI=1S/C7H7Se/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSXGVRENHFNNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Se] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Se |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330236 |

Source

|

| Record name | Benzeneselenol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37773-23-2 |

Source

|

| Record name | Benzeneselenol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.